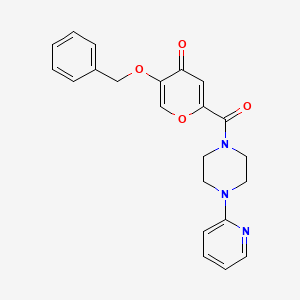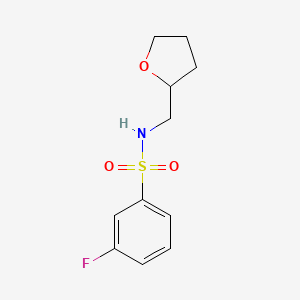
3-fluoro-N-(oxolan-2-ylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-N-(oxolan-2-ylmethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound is also known as FOSBRETABULIN or CA4P and is a microtubule destabilizing agent that has shown promising results in preclinical studies.
Mécanisme D'action
The mechanism of action of 3-fluoro-N-(oxolan-2-ylmethyl)benzenesulfonamide involves the disruption of microtubule dynamics. The compound binds to the colchicine-binding site on the β-tubulin subunit of microtubules, leading to the destabilization of microtubules and the inhibition of cell division. This disruption of microtubule dynamics ultimately leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-fluoro-N-(oxolan-2-ylmethyl)benzenesulfonamide are primarily related to its ability to disrupt microtubule dynamics. The compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical studies. Additionally, the compound has shown promise in the treatment of ocular neovascularization and inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-fluoro-N-(oxolan-2-ylmethyl)benzenesulfonamide in lab experiments is its relatively simple synthesis method. Additionally, the compound has shown promising results in preclinical studies as an anticancer agent and in the treatment of ocular neovascularization and inflammatory diseases. However, one limitation of using this compound is its potential toxicity, which may limit its clinical use.
Orientations Futures
There are several future directions for the research and development of 3-fluoro-N-(oxolan-2-ylmethyl)benzenesulfonamide. One potential direction is the optimization of the compound's structure to increase its efficacy and reduce its toxicity. Additionally, further preclinical studies are needed to better understand the compound's mechanism of action and potential applications in the treatment of various diseases. Clinical trials are also needed to evaluate the safety and efficacy of the compound in humans.
Méthodes De Synthèse
The synthesis of 3-fluoro-N-(oxolan-2-ylmethyl)benzenesulfonamide involves the reaction of 2-(2-fluoro-4-nitrophenyl)propan-2-ol with oxalyl chloride to form 2-(2-fluoro-4-nitrophenyl)acetyl chloride. The resulting compound is then reacted with oxolane-2-carboxylic acid to form 3-fluoro-N-(oxolan-2-ylmethyl)benzenesulfonamide. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
3-fluoro-N-(oxolan-2-ylmethyl)benzenesulfonamide has shown potential as an anticancer agent due to its ability to disrupt microtubule dynamics. The compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical studies. Additionally, the compound has shown promise in the treatment of ocular neovascularization and inflammatory diseases.
Propriétés
IUPAC Name |
3-fluoro-N-(oxolan-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO3S/c12-9-3-1-5-11(7-9)17(14,15)13-8-10-4-2-6-16-10/h1,3,5,7,10,13H,2,4,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHDNGTUENYQCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

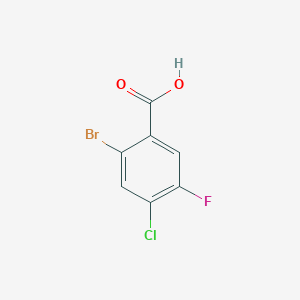
![2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2434191.png)

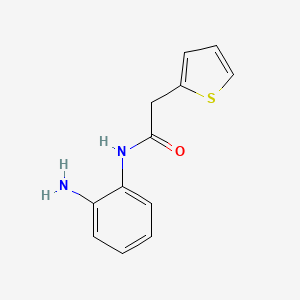

![2-(naphthalen-1-yl)-N-{[(2-oxo-1-phenylazetidin-3-yl)carbamoyl]methyl}acetamide](/img/structure/B2434197.png)

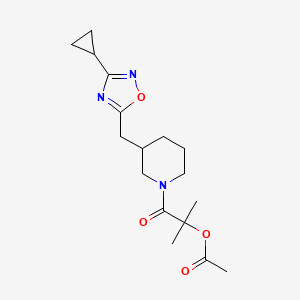
![{1-[2-(aminomethyl)-3-chlorophenyl]-1H-pyrrol-2-yl}methanol](/img/structure/B2434202.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-methyl-2-(1,3-thiazol-2-yl)propanamide;dihydrochloride](/img/structure/B2434205.png)
![2-((6-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2434207.png)

